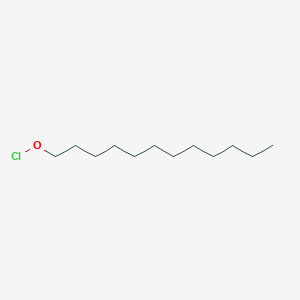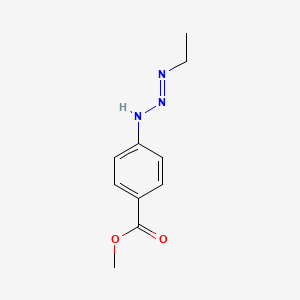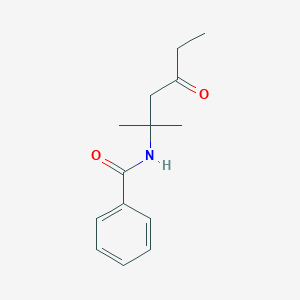![molecular formula C33H44O4 B14434841 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 78447-90-2](/img/structure/B14434841.png)
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that combines the structural features of anthracene and octadecanoic acid. Anthracene is a polycyclic aromatic hydrocarbon, while octadecanoic acid, also known as stearic acid, is a long-chain fatty acid. The compound is characterized by the presence of an anthracene moiety attached to the octadecanoic acid via an ester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) or nitric acid (HNO3) for bromination and nitration, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in fluorescence microscopy.
Industry: Utilized in the development of advanced materials, including photochromic and thermochromic materials.
Mécanisme D'action
The mechanism of action of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid involves its interaction with molecular targets through its anthracene and fatty acid components. The anthracene moiety can intercalate into DNA, while the fatty acid chain can interact with lipid membranes. These interactions can influence various biochemical pathways, including signal transduction and membrane fluidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthracene-9-carboxylic acid
- Octadecanoic acid
- 9-Anthracenecarboxylic acid
Comparison
Compared to its similar compounds, 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combined structural features, which confer both aromatic and fatty acid properties. This dual nature allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in scientific research.
Propriétés
| 78447-90-2 | |
Formule moléculaire |
C33H44O4 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
7-(anthracene-9-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-11-20-28(21-12-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) |
Clé InChI |
UUJQKQPTJLXRNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)


![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)

